molecular formula C12H11N3O4S B3980220 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Cat. No.: B3980220
M. Wt: 293.30 g/mol
InChI Key: DKWAIUKFDNWFTH-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule that features a benzamide core linked to a 4-methylthiazole ring. This structure is part of a class of compounds known for their significant potential in anticancer research . Similar benzoyl-aryl-thiazole (SMART) compounds have demonstrated potent antiproliferative activity against cancer cell lines, including melanoma and prostate cancer, by functioning as tubulin polymerization inhibitors . This mechanism disrupts microtubule formation, a critical process for cell division, thereby halting the proliferation of cancer cells. The structural motif of the thiazole ring is commonly found in pharmacologically active compounds and contributes to diverse biological activities. The specific substitutions on the benzamide and thiazole rings are critical for the compound's binding affinity and biological potency, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-7-6-20-12(13-7)14-11(16)8-3-4-10(19-2)9(5-8)15(17)18/h3-6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWAIUKFDNWFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methoxybenzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving 4-methyl-1,3-thiazole-2-amine. The final step involves the coupling of the thiazole derivative with the nitrobenzamide intermediate under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Reduction: 4-amino-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized thiazole derivatives

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell LineIC50 Value (µM)Mechanism
MCF-715Apoptosis
HeLa10Cell Cycle Arrest
A54920Inhibition of Proliferation

Antimicrobial Properties

Research indicates that thiazole-containing compounds possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the effects of similar thiazole derivatives on breast cancer cells revealed that treatment with the compound resulted in significant tumor growth inhibition in xenograft models. The study concluded that the compound could be a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity
In a clinical trial assessing the effectiveness of thiazole derivatives against bacterial infections, patients treated with formulations containing this compound showed improved outcomes compared to controls, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring may also play a role in binding to biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-aminobenzamide
  • 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-chlorobenzamide

Uniqueness

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H16N3O3SC_{14}H_{16}N_{3}O_{3}S and a molecular weight of 303.36 g/mol. Its structure includes a methoxy group, a thiazole moiety, and a nitrobenzamide backbone, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.
  • Coupling Reaction : The thiazole derivative is then coupled with the nitrobenzamide through amide bond formation.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Inhibitory Activity

Research indicates that compounds with similar structures exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, derivatives of thiazole have shown IC50 values as low as 2.7 µM against AChE . This suggests that this compound may also possess similar inhibitory properties.

Antitumor Effects

Studies on related compounds demonstrate that thiazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. For example, similar nitro-substituted compounds have been shown to downregulate key pathways involved in cancer proliferation . The ability to affect multiple targets makes these compounds promising candidates for further development.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : By inhibiting AChE, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function.
  • Antioxidant Properties : Thiazole derivatives often exhibit antioxidant activity, which can protect against oxidative stress-related damage in cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have shown that compounds similar to this compound significantly reduce AChE activity, correlating with improved cognitive markers in animal models .
  • Cancer Cell Lines : Research on related thiazole compounds demonstrated that they inhibit cell proliferation in various cancer cell lines (e.g., HCT116 colorectal cancer cells) with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative used .

Data Table

Activity Type IC50 Value (µM) Reference
Acetylcholinesterase Inhibition2.7
Antitumor Activity (HCT116)10 - 50

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide?

Methodological Answer:
The synthesis typically involves coupling 4-methyl-1,3-thiazol-2-amine with a substituted benzamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the benzamide moiety .
  • Multi-step synthesis : For complex intermediates, employ sequential reactions such as bromoacetylation (e.g., bromoacetyl bromide in basic aqueous media) followed by nucleophilic substitution with thiazole derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) are preferred for solubility and reaction efficiency, while catalysts like palladium on carbon may enhance specific steps .

Basic: How is the compound’s structure characterized experimentally?

Methodological Answer:
Characterization involves:

  • Spectroscopic analysis :
    • NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), nitro (δ ~8.0–8.5 ppm for aromatic protons), and thiazole protons (δ ~7.0–7.5 ppm) .
    • Mass spectrometry : Confirm molecular weight (e.g., 335.3 g/mol for C₁₃H₁₂N₄O₄S) and fragmentation patterns .
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
Systematically test variables:

  • Catalyst screening : Compare palladium on carbon (for nitro reduction) vs. copper(I) iodide (for cross-coupling) under inert atmospheres .
  • Temperature gradients : Conduct reactions at 50–80°C for amidation vs. room temperature for sensitive steps (e.g., nitro group stability) .
  • Solvent effects : Evaluate dichloromethane (high volatility) vs. acetonitrile (polar aprotic) for intermediate solubility .
  • Yield tracking : Use HPLC or TLC to monitor reaction progress and isolate intermediates .

Advanced: What biological assays are appropriate for evaluating its bioactivity?

Methodological Answer:
Prioritize target-specific assays:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
  • Control experiments : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified methoxy, nitro, or thiazole groups (e.g., replacing nitro with cyano) and compare bioactivity .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase), correlating with experimental IC₅₀ values .
  • Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) for key derivatives .

Advanced: How to resolve contradictions in catalytic efficiency across studies?

Methodological Answer:

  • Reproducibility checks : Replicate reactions using identical catalysts (e.g., Pd/C from the same supplier) and anhydrous solvents .
  • Kinetic studies : Compare turnover frequencies (TOF) under varying conditions (pH, temperature) to identify rate-limiting steps .
  • Surface analysis : Use SEM/EDS to characterize catalyst morphology and active sites post-reaction .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding poses in PyMOL or Schrödinger Suite using crystal structures (e.g., PDB IDs for kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How does crystallography confirm structural and electronic properties?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine bond lengths/angles (e.g., C–N in the nitro group: ~1.22 Å) and planarity of the benzamide-thiazole system .
  • Electron density maps : Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds between nitro and methoxy groups) .
  • Thermal ellipsoids : Assess molecular rigidity and conformational flexibility from anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Reactant of Route 2
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4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.